2-((6-Amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol
Description
2-((6-Amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with amino, nitro, and pyrrolidinyl groups, as well as an ethanolamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[(6-amino-5-nitro-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c11-8-7(16(18)19)9(12-3-6-17)14-10(13-8)15-4-1-2-5-15/h17H,1-6H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHZUYSXZXNZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino, nitro, and pyrrolidinyl groups. The final step involves the attachment of the ethanolamine moiety. The reaction conditions often require the use of specific reagents and catalysts, such as dichloromethane and boron trifluoride, to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, concentrated sulfuric acid for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol and dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield a diamino derivative, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine core substituted with an amino group and a pyrrolidine moiety. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent functionalization to introduce the amino and nitro groups. Recent studies have highlighted various synthetic pathways that yield high purity and yield of the target compound, often employing microwave-assisted techniques to enhance reaction efficiency .
Anticancer Properties
One of the most promising applications of this compound lies in its anticancer properties. It has been identified as a potential precursor for active pharmaceutical ingredients (APIs) used in cancer therapies, particularly as a substrate for the synthesis of imatinib mesylate, a well-known tyrosine kinase inhibitor used in treating chronic myeloid leukemia and gastrointestinal stromal tumors .
Antimicrobial Activity
Additionally, derivatives of 2-((6-Amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol have shown significant antibacterial and antifungal activities in vitro. These findings suggest that modifications to the compound's structure could lead to new antimicrobial agents .
Synthesis and Characterization
A recent study demonstrated the successful synthesis of various pyrimidine derivatives using this compound as a starting material. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures and purity levels exceeding 96% .
In Vitro Testing
In vitro assays conducted on synthesized derivatives indicated significant cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. The results suggest that these derivatives could serve as lead compounds for further drug development .
Mechanism of Action
The mechanism of action of 2-((6-Amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and functional groups.
Indole derivatives: Although structurally different, indole derivatives exhibit similar biological activities and are often compared in research.
Uniqueness
The uniqueness of 2-((6-Amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-((6-amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol is a pyrimidine derivative with potential biological applications, particularly in medicinal chemistry. Its structure includes a pyrrolidine moiety and an amino group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, along with relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial properties. In vitro studies have shown that certain pyrimidine derivatives have Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
| Compound | Target Bacteria | MIC (μg/mL) | Control (Antibiotic) | Control MIC (μg/mL) |
|---|---|---|---|---|
| 2-Amino-Pyrimidine Derivative | Staphylococcus aureus | 3.125 | Isoniazid | 0.25 |
| 2-Amino-Pyrimidine Derivative | Escherichia coli | 12.5 | Ciprofloxacin | 2 |
These findings suggest that the compound may inhibit bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, the compound's antifungal activity has also been investigated. Studies have shown that certain pyrimidine derivatives can effectively inhibit the growth of fungal strains.
| Compound | Target Fungi | MIC (μg/mL) |
|---|---|---|
| Pyrimidine Derivative | Candida albicans | 16.69 - 78.23 |
| Pyrimidine Derivative | Fusarium oxysporum | 56.74 - 222.31 |
The observed MIC values indicate that these compounds could serve as potential antifungal agents .
Case Studies
- Study on Antibacterial Activity : A study evaluated several pyrimidine derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a notable reduction in bacterial growth, with complete inhibition observed at specific concentrations within a short duration .
- Evaluation of Antifungal Properties : Another research effort focused on the antifungal effects of pyrimidine derivatives against various fungal strains, revealing significant inhibitory action against Candida albicans and other pathogenic fungi .
While specific mechanisms for the compound's action remain under investigation, it is hypothesized that the presence of the nitro group and amino functionalities may play a crucial role in its interaction with microbial targets, potentially disrupting essential cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
